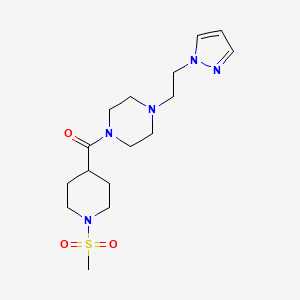
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound named "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a synthetic organic molecule composed of several functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves multiple steps:
Formation of Pyrazole Derivative: : The process typically begins with the synthesis of the pyrazole ring through the reaction of hydrazine and a 1,3-diketone.
Alkylation of Piperazine: : Next, the pyrazole ring is attached to a piperazine derivative via alkylation, forming a (1H-pyrazol-1-yl)ethyl-piperazine intermediate.
Incorporation of Piperidine and Sulfonyl Groups: : Finally, the piperazine derivative is reacted with a sulfonyl piperidine moiety under suitable reaction conditions to yield the target compound.
Industrial Production Methods: For industrial-scale production, the process is scaled up, optimizing the reaction conditions to improve yield and purity while minimizing costs and waste. This often involves the use of automated systems and catalysts to streamline the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.
Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage.
Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperazine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the pyrazole ring, while reduction could result in alcohols or alkanes.
科学的研究の応用
Chemistry: : The compound is utilized as a building block for more complex molecules, aiding in the synthesis of novel organic compounds. Biology : It serves as a probe for studying biochemical pathways and mechanisms, owing to its reactive functional groups. Medicine : Research into its potential therapeutic uses, such as enzyme inhibition or receptor modulation. Industry : Applications in material science, such as the development of polymers or coatings.
作用機序
The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interacting with molecular targets through binding to specific enzymes or receptors. The pathways involved can include inhibition of certain enzymes or modulation of receptor activity, leading to changes in biochemical processes.
類似化合物との比較
Similar Compounds
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone: : Similar structure but with an imidazole ring instead of a pyrazole.
(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone: : Features a triazole ring in place of the pyrazole.
Uniqueness: The pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-25(23,24)21-7-3-15(4-8-21)16(22)19-12-9-18(10-13-19)11-14-20-6-2-5-17-20/h2,5-6,15H,3-4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKQYLSOWYYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














